molecular formula C18H16N4O3S B4615795 1-(3,4-dimethylphenyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(3,4-dimethylphenyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4615795
M. Wt: 368.4 g/mol
InChI Key: QIDIZGKVFOELGW-AUWJEWJLSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidinetrione derivatives typically involves a sequence of reactions, including Aldol condensation and Michael addition processes. For example, a similar compound was synthesized using a tandem Aldol condensation-Michael addition process in aqueous diethylamine medium, showcasing the method's simplicity, economy, and environmental friendliness (Barakat et al., 2015). These methods highlight the intricate steps required to create complex molecules like the one .

Molecular Structure Analysis

Molecular structure analysis of similar compounds involves detailed examination through single-crystal X-ray structure determination and computational methods like DFT B3LYP/6-311G(d,p). These analyses reveal significant deviations in atoms from the ring plane and provide insights into electronic spectra and intramolecular charge transfer interactions, underscoring the compound's complex geometry and electronic properties (Barakat et al., 2015).

Chemical Reactions and Properties

Pyrimidinetrione compounds undergo various chemical reactions, including interactions with heterocumulenes to produce novel derivatives, highlighting their reactivity and potential for generating diverse chemical entities (Prajapati & Thakur, 2005). These reactions underscore the molecule's utility in synthesizing novel chemical entities.

Physical Properties Analysis

The physical properties, including crystalline structure and hydrogen-bonding patterns, are crucial for understanding the stability and reactivity of such molecules. For instance, studies have shown that the pyrimidine rings can exhibit nonplanarity with boat conformations, affecting the molecule's physical characteristics and interactions (Trilleras et al., 2008).

Chemical Properties Analysis

The chemical properties, particularly the electrochemical oxidation of pyrimidinethiols leading to disulfides, reflect the compound's reactivity and potential for various applications. These studies provide insights into the molecule's behavior under oxidative conditions and the influence of substituents on its chemical properties (Freeman et al., 2008).

Scientific Research Applications

Synthesis and Chemical Reactions

Research has been dedicated to synthesizing and characterizing derivatives of pyrimidinone and related compounds, demonstrating the versatility of these molecules in chemical synthesis. For instance, studies have detailed the synthesis of pyridine, pyrrole, thiophene, and related derivatives through reactions involving methylthio substituents, highlighting the potential of these compounds in creating diverse molecular structures (Yin et al., 2008). Furthermore, the development of novel polyimides derived from pyridine-bridged aromatic dianhydride showcases the application of these compounds in creating high-performance materials with excellent thermal stability and mechanical properties (Wang et al., 2006).

Antimicrobial and Antioxidant Activities

Compounds related to "1-(3,4-dimethylphenyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione" have been evaluated for their biological activities. For example, certain pyrimidinone derivatives have been synthesized and assessed for their potent antioxidant properties, offering insights into their potential therapeutic applications (Vartale et al., 2016). Additionally, new pyridothienopyrimidines and related compounds have been synthesized and tested for their antimicrobial activities, underscoring the importance of these molecules in developing new antibacterial and antifungal agents (Abdel-rahman et al., 2002).

Electronic and Structural Properties

The electronic and structural properties of pyrimidinone derivatives have been a subject of study, contributing to the understanding of their chemical behavior and potential applications. Investigations into the electrochemical oxidation of pyrimidinethiols and theoretical studies on their dimers and tautomers have provided valuable insights into the electronic properties of these compounds, which could influence their utility in various chemical and biological contexts (Freeman et al., 2008).

Material Science Applications

The synthesis and characterization of novel polyimides derived from pyrimidinone-related compounds have shown significant promise in material science, particularly in the development of materials with high thermal stability and mechanical strength. This research indicates the potential of these compounds in creating advanced materials for various industrial applications (Wang et al., 2006).

properties

IUPAC Name

(5Z)-1-(3,4-dimethylphenyl)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-10-4-5-13(6-11(10)2)22-16(24)14(15(23)21-18(22)25)7-12-8-19-17(26-3)20-9-12/h4-9H,1-3H3,(H,21,23,25)/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDIZGKVFOELGW-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CN=C(N=C3)SC)C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CN=C(N=C3)SC)/C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dimethylphenyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
1-(3,4-dimethylphenyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
Reactant of Route 3
1-(3,4-dimethylphenyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
Reactant of Route 4
1-(3,4-dimethylphenyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
1-(3,4-dimethylphenyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
1-(3,4-dimethylphenyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

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